Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate typically involves a multi-step process. One common method starts with the preparation of 2-mercapto-3-(4-bromophenyl)quinazolin-4(3H)-one. This intermediate is then subjected to S-alkylation using methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Similar structure but with a methoxy group instead of a bromine atom.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a bromophenyl group but differs in the core structure.
Uniqueness
Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate is unique due to its specific combination of a bromophenyl group and a quinazolinone core.
Properties
Molecular Formula |
C17H13BrN2O3S |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
methyl 2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C17H13BrN2O3S/c1-23-15(21)10-24-17-19-14-5-3-2-4-13(14)16(22)20(17)12-8-6-11(18)7-9-12/h2-9H,10H2,1H3 |
InChI Key |
FAAXDKKUJPPINJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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